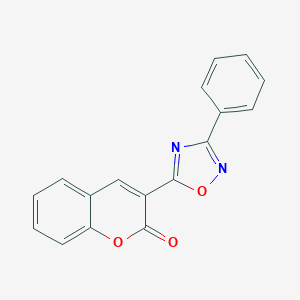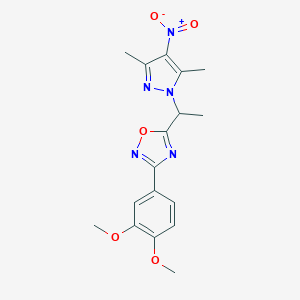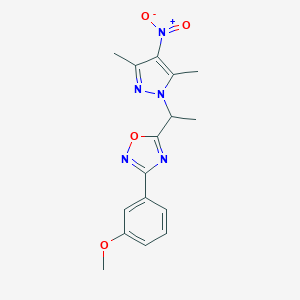![molecular formula C27H28N4O5 B283935 2-Methylpropyl 4-{[5-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]methyl}benzoate](/img/structure/B283935.png)
2-Methylpropyl 4-{[5-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]methyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpropyl 4-{[5-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]methyl}benzoate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. The compound is synthesized through a complex process, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions are discussed in
Wirkmechanismus
The mechanism of action of 2-Methylpropyl 4-{[5-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]methyl}benzoate is not fully understood. However, it is believed to work by inhibiting specific enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in various diseases, including arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Methylpropyl 4-{[5-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]methyl}benzoate in lab experiments include its potential anticancer and anti-inflammatory properties. However, the limitations of using this compound include its complex synthesis method, which makes it difficult to obtain in large quantities, and its unknown mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 2-Methylpropyl 4-{[5-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]methyl}benzoate. One direction is to further investigate its anticancer properties and determine its effectiveness in treating different types of cancer. Another direction is to explore its anti-inflammatory properties and its potential in treating various inflammatory diseases. Additionally, further research is needed to understand its mechanism of action and to develop more efficient synthesis methods.
Synthesemethoden
The synthesis of 2-Methylpropyl 4-{[5-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]methyl}benzoate involves several steps. The starting material is 2-methoxyphenol, which is reacted with 4-chloromethyl benzoic acid to form 4-{[2-methoxyphenoxy]methyl}benzoic acid. This acid is then reacted with 5-amino-3-methyl-1H-pyrazole-4-carbonitrile to form 4-{[5-(6-amino-5-cyano-3-methyl-1H-pyrazol-4-yl)-2-methoxyphenoxy]methyl}benzoic acid. Finally, this acid is esterified with 2-methylpropyl alcohol to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-Methylpropyl 4-{[5-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]methyl}benzoate has potential applications in various scientific research fields. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. The compound has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various diseases.
Eigenschaften
Molekularformel |
C27H28N4O5 |
|---|---|
Molekulargewicht |
488.5 g/mol |
IUPAC-Name |
2-methylpropyl 4-[[5-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]methyl]benzoate |
InChI |
InChI=1S/C27H28N4O5/c1-15(2)13-35-27(32)18-7-5-17(6-8-18)14-34-22-11-19(9-10-21(22)33-4)24-20(12-28)25(29)36-26-23(24)16(3)30-31-26/h5-11,15,24H,13-14,29H2,1-4H3,(H,30,31) |
InChI-Schlüssel |
SBLXWNRFYGQEMT-UHFFFAOYSA-N |
SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OC)OCC4=CC=C(C=C4)C(=O)OCC(C)C |
Kanonische SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OC)OCC4=CC=C(C=C4)C(=O)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methoxybenzamide](/img/structure/B283852.png)
![4-methoxy-N-{4-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B283854.png)
![N-[4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methoxybenzamide](/img/structure/B283855.png)

![Methyl 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B283859.png)
![Methyl 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B283861.png)
![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283863.png)




![6-Amino-4-{3-[(2-fluorobenzyl)oxy]phenyl}-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283872.png)
![6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283873.png)
![6-Amino-3-(4-methoxyphenyl)-4-{4-[(3-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283876.png)
